4-(Methylsulfonyl)-2-(trifluoromethyl)phenylhydrazine
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Overview
Description
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylhydrazine is a chemical compound that features both a trifluoromethyl group and a methylsulfonyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylhydrazine typically involves the introduction of the trifluoromethyl group and the methylsulfonyl group onto a phenyl ring, followed by the formation of the hydrazine moiety. One common method involves the trifluoromethylation of a suitable precursor, followed by sulfonylation and subsequent hydrazine formation. The reaction conditions often require the use of strong bases and specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylhydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The hydrazine moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylhydrazine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Pharmaceuticals: The compound is used in the development of drugs due to its unique chemical properties.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides.
Materials Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Methylsulfonyl)-2-(trifluoromethyl)phenylhydrazine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the methylsulfonyl group can influence its reactivity. The hydrazine moiety can participate in various biochemical pathways, leading to the formation of active metabolites.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)phenylhydrazine: Lacks the methylsulfonyl group, leading to different chemical properties and reactivity.
4-(Methylsulfonyl)phenylhydrazine: Lacks the trifluoromethyl group, resulting in different applications and stability.
Uniqueness
4-(Methylsulfonyl)-2-(trifluoromethyl)phenylhydrazine is unique due to the presence of both the trifluoromethyl and methylsulfonyl groups, which confer distinct chemical properties and potential applications. The combination of these groups can enhance the compound’s stability, reactivity, and suitability for various applications in research and industry.
Properties
IUPAC Name |
[4-methylsulfonyl-2-(trifluoromethyl)phenyl]hydrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2S/c1-16(14,15)5-2-3-7(13-12)6(4-5)8(9,10)11/h2-4,13H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOBBMAOWGAOKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)NN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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